2-methoxy-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
2-Methoxy-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a tetrazole ring substituted with a morpholino-2-oxoethyl group. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is known for its metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant. Although direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., 1,2,4-triazole and benzamide derivatives) offer insights into its likely properties and applications .
Properties
IUPAC Name |
2-methoxy-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5/c1-31-18-5-3-2-4-17(18)20(29)22-15-6-8-16(9-7-15)27-21(30)26(23-24-27)14-19(28)25-10-12-32-13-11-25/h2-9H,10-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVVRYHQKWEEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core: Tetrazole vs. Triazole
The target compound’s tetrazole ring distinguishes it from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Key differences include:
- Tautomerism: Tetrazoles typically exhibit less tautomeric flexibility compared to triazoles. For example, triazoles in exist in equilibrium between thione and thiol tautomers, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Hydrogen Bonding : Tetrazoles have four nitrogen sites for hydrogen bonding, offering stronger interactions with targets compared to triazoles (three nitrogen atoms). This may improve binding affinity in enzyme inhibition or receptor modulation.
Substituent Effects: Morpholino vs. Sulfonyl/Sulfonamide Groups
- In contrast, sulfonyl/sulfonamide groups in pesticidal benzamides (, e.g., sulfentrazone) contribute to herbicidal activity through electron-withdrawing effects and hydrogen bonding .
- Methoxybenzamide vs. Halogenated Benzamides : The methoxy group in the target compound may reduce electrophilicity compared to halogenated analogs (e.g., diflufenican in ), altering bioavailability and metabolic pathways .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stability and Bioavailability: The tetrazole-morpholino combination may offer superior metabolic stability compared to triazole-sulfonyl analogs, critical for drug development .
- Target Selectivity: Computational modeling (–5) could guide modifications to enhance selectivity, leveraging the morpholino group’s solubility versus sulfonamides’ hydrophobicity .
- Synthetic Challenges : Alkylation steps (as in ) may require optimization to avoid byproducts in tetrazole functionalization .
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